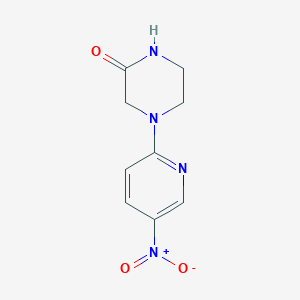

4-(5-Nitropyridin-2-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4O3 |

|---|---|

Molecular Weight |

222.2 g/mol |

IUPAC Name |

4-(5-nitropyridin-2-yl)piperazin-2-one |

InChI |

InChI=1S/C9H10N4O3/c14-9-6-12(4-3-10-9)8-2-1-7(5-11-8)13(15)16/h1-2,5H,3-4,6H2,(H,10,14) |

InChI Key |

PCCBBTRAESJVKS-UHFFFAOYSA-N |

SMILES |

C1CN(CC(=O)N1)C2=NC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Biological Activities and Underlying Mechanisms for 4 5 Nitropyridin 2 Yl Piperazin 2 One Derivatives

Enzyme Inhibition Potentials

The inhibitory effects of 4-(5-nitropyridin-2-yl)piperazin-2-one derivatives have been evaluated against several key enzymes, revealing a broad spectrum of potential therapeutic applications. These investigations highlight the structural features that contribute to potent and selective inhibition.

Urease, a nickel-containing metalloenzyme, is a critical factor in the pathogenesis of various conditions, including gastric ulcers and cancer caused by Helicobacter pylori. The enzyme catalyzes the hydrolysis of urea, leading to a pH increase that facilitates pathogen survival. nih.gov Consequently, inhibiting urease is a key strategy for treating such infections. nih.gov

Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and assessed for their urease inhibition capabilities through in vitro assays. nih.gov The results indicated that several of these compounds are potent inhibitors, with some exhibiting significantly lower IC₅₀ values than the standard inhibitor, thiourea (B124793). nih.gov For instance, two derivatives, designated 5b and 7e, emerged as the most active inhibitors with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC₅₀ of 23.2 ± 11.0 µM. nih.gov The precursor compound, 1-(3-nitropyridin-2-yl)piperazine (compound 3), also showed notable activity with an IC₅₀ value of 3.90 ± 1.91 µM. nih.gov

Kinetic studies are crucial for understanding the mechanism of inhibition. For other potent urease inhibitors, such as certain pyridine (B92270) carboxamide derivatives, kinetic assays have revealed a competitive mode of inhibition. nih.gov Similarly, a study on 5-nitrofuran-2-yl-thiadiazole derivatives identified a non-competitive inhibitor through kinetic analysis. frontiersin.org These studies underscore the importance of kinetic analysis in characterizing the interaction between inhibitors and the urease active site.

Table 1: Urease Inhibition by 1-(3-nitropyridin-2-yl)piperazine Derivatives A summary of the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against urease.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Derivative 5b | 2.0 ± 0.73 | nih.gov |

| Derivative 7e | 2.24 ± 1.63 | nih.gov |

| Precursor Compound 3 | 3.90 ± 1.91 | nih.gov |

| Thiourea (Standard) | 23.2 ± 11.0 | nih.gov |

α-Chymotrypsin is a serine protease that plays a role in various physiological processes, and its inhibitors are of significant interest. nih.gov While direct studies on the chymotrypsin (B1334515) inhibitory activity of this compound derivatives are not extensively documented in the reviewed literature, research on related structures provides valuable insights. For example, cyanopeptolins containing a 3-amino-6-hydroxy-2-piperidone (Ahp) residue, a structure related to the piperazin-2-one (B30754) core, have been shown to be potent and selective inhibitors of chymotrypsin. mdpi.com Specifically, cyanopeptolins containing tyrosine (CPs-Tyr2) were potent and selective against chymotrypsin with an IC₅₀ value of 0.26 µM. mdpi.com

Studies on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, have identified competitive inhibitors of α-chymotrypsin, demonstrating that small molecules can effectively target this enzyme. nih.gov The catalytic activity of the enzyme is not always essential for the formation of inhibitor complexes, as inactive histidyl derivatives of chymotrypsin have been shown to form complexes with various protein inhibitors. researchgate.net This suggests that binding can occur even without engaging the catalytic machinery directly.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the eukaryotic cell cycle, transcription, and other cellular processes. mdpi.comacs.org Dysregulation of CDK activity is a hallmark of many human cancers, making CDK inhibition a promising therapeutic strategy. researchgate.netmdpi.com The piperazine (B1678402) moiety is a recognized structural feature in the design of kinase inhibitors, including those targeting CDKs. nih.gov

Research has focused on developing selective CDK inhibitors to minimize off-target effects. For instance, studies on 6-substituted 2-arylaminopurines have identified compounds with 10–80-fold greater inhibition of CDK2 compared to CDK1. mdpi.com This selectivity is achieved by designing inhibitors that stabilize a specific conformation of the ATP binding site preferred in CDK2. mdpi.com Hybridisation strategies, combining privileged structures like benzofuran (B130515) and piperazine, have been employed to design novel CDK2 type II inhibitors. nih.gov Several of these hybrid compounds displayed potent inhibitory activity against CDK2, with some showing better performance than the reference standard, staurosporine. nih.gov These findings highlight that piperazine-containing scaffolds can be strategically modified to achieve both high potency and selectivity for specific CDK isoforms. mdpi.comnih.gov

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs). mdpi.comnih.gov Since cancer cells often rely on enhanced DNA repair mechanisms for survival, inhibiting DNA-PK can increase their sensitivity to radiation and chemotherapy. mdpi.comnih.gov

The piperazine ring is a component of potent DNA-PK inhibitors. nih.gov For example, KU-0060648, a derivative of NU7441, incorporates a 4-ethyl-piperazin-1-yl group and exhibits an IC₅₀ of 5 nM for DNA-PK. nih.gov A novel class of DNA-PK inhibitors acts through a distinct mechanism: they block the interaction between the Ku70/80 heterodimer and DNA, which is essential for DNA-PK activation. mdpi.comnih.gov These Ku–DNA binding inhibitors (Ku-DBi's) directly interact with the Ku heterodimer, preventing it from binding to DNA and thereby inhibiting DNA-PK kinase activity. mdpi.comnih.gov This demonstrates that piperazine-containing structures can be part of molecules that inhibit DNA-PK through different mechanisms of action.

Table 2: Inhibition of DNA-PK by Selected Compounds A summary of the half-maximal inhibitory concentration (IC₅₀) values for selected inhibitors against DNA-PK.

| Compound | IC₅₀ | Reference |

|---|---|---|

| NU7026 | 230 nM | nih.gov |

| NU7441 (KU-57788) | 14 nM | mdpi.com |

| KU-0060648 | 5 nM | nih.gov |

| AZD-7648 | 0.6 nM | mdpi.com |

Factor IXa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade. While Factor IXa is a significant target for anticoagulants, specific research on the inhibitory activity of this compound derivatives against this particular enzyme is limited in the available literature. However, the piperazine and piperazinone scaffolds are prominent in inhibitors of other coagulation factors, particularly Factor Xa (FXa). nih.govmdpi.com

For example, 1-arylsulfonyl-3-piperazinone derivatives have been investigated as potent FXa inhibitors, with some compounds showing high selectivity for FXa over other proteases like trypsin and thrombin. nih.gov Furthermore, the introduction of piperazine fragments is considered a promising strategy in medicinal chemistry for creating hybrid molecules that can inhibit both FXa and Factor XIa. mdpi.com Studies on pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives incorporating a piperazine moiety have identified compounds that inhibit both factors. mdpi.com Although these findings relate to FXa and FXIa, they suggest the potential of the piperazine-2-one core as a scaffold for developing inhibitors of coagulation proteases, which could plausibly be extended to Factor IXa.

Antimicrobial Efficacy Assessments

The piperazine ring is a common feature in molecules with a wide range of biological activities, including antimicrobial effects. nih.gov Various derivatives containing piperazine and pyridine moieties have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens.

For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine ring exhibited antibacterial activity against gram-positive bacteria, including drug-resistant strains. nih.gov One compound from this series showed an eight-fold stronger inhibitory effect than the antibiotic linezolid. nih.gov In another study, new disubstituted piperazines linked to cyclopenta[c]pyridines and pyrano[3,4-c]pyridines were synthesized. mdpi.com The evaluation of their antibacterial activity revealed potent compounds, with some appearing more effective than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). mdpi.com These compounds also demonstrated notable antifungal activity. mdpi.com

The antimicrobial potential is not limited to direct inhibition. Piperazine-substituted pyranopyridines have also been shown to exhibit antiproliferative activity. Research into N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against gram-negative strains like E. coli. These findings collectively indicate that the pyridine and piperazine scaffolds, central to the structure of this compound, are valuable components in the design of new antimicrobial agents.

Antibacterial Activity against Specific Bacterial Strains (e.g., Gram-positive bacteria)

Derivatives of piperazine are recognized for their significant antibacterial properties against a range of bacteria, including Gram-positive strains. For instance, certain novel piperazine derivatives have demonstrated potent bactericidal effects against pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. For example, some N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole have shown significant activity against S. aureus, with MIC values as low as 16 μg/mL. Similarly, a series of 4-benzyl-piperazinyl-s-triazine derivatives displayed noteworthy antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The structural modifications on the piperazine ring play a crucial role in modulating this antibacterial potency.

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, pose a significant challenge in treating infections due to their increased resistance to antibiotics. The piperazine scaffold has been explored for its potential to inhibit biofilm formation. Certain N-alkylated pyridine-based salts have demonstrated antibiofilm activity against S. aureus and E. coli. Similarly, some phenazine-based ruthenium(II) complexes have shown the capacity to inhibit the formation of bacterial biofilms, which is a critical factor in bacterial tolerance to antibiotics. The mechanism of biofilm inhibition can involve the disruption of quorum sensing, the communication system used by bacteria to coordinate group behaviors, including biofilm formation. For example, certain tetrazine derivatives have been shown to prevent biofilm formation in multiple bacterial strains with inhibition percentages exceeding 50%.

Anti-tubercular Activity Profiling against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, necessitating the development of new anti-tubercular agents. The 4-aminopiperidine (B84694) series has been investigated for its activity against M. tuberculosis. While some derivatives have shown activity, with MIC values around 10 μM, extensive modifications have not always led to improved potency. More promising results have been observed with other related structures. For instance, nitrofuranyl piperazines have been identified as potent inhibitors of M. abscessus, a related non-tuberculous mycobacterium, and are also active against M. tuberculosis. One such compound, HC2210, demonstrated a potent half-maximal effective concentration (EC50) of 0.72 μM against M. abscessus.

General Antifungal Activity of Nitropyridines

The presence of a nitro group on a pyridine ring is often essential for significant antifungal activity. Nitropyridine derivatives and their N-oxides have long been recognized for their fungicidal properties. The mechanism of action is thought to involve the compound's ability to act as an electron acceptor, interfering with crucial cellular processes in the microorganism. For example, 4-nitropyridine (B72724) N-oxide is a known antifungal agent. The antifungal activity of various piperazine derivatives has also been documented, with some compounds showing efficacy against fungi like Aspergillus fumigatus and Trichoderma viride.

Anticancer Research Applications

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

Piperazine derivatives are a significant class of compounds in anticancer research due to their presence in numerous cytotoxic agents. The cytotoxic activity of these compounds is typically evaluated in vitro against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key measure of potency. For instance, a novel piperazine derivative, CB01, was found to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM. Another study on a dispiropiperazine derivative reported anti-proliferative activity against 18 different human cancer cell lines, with IC50 values ranging from 0.63 to 13 µM. The specific substitutions on the piperazine ring are critical in determining the potency and selectivity of the cytotoxic effects.

Table 1: Illustrative In Vitro Cytotoxicity of a Dispiropiperazine Derivative (SPOPP-3) Against Various Human Cancer Cell Lines This table is based on data for a related dispiropiperazine derivative and is for illustrative purposes only, as specific data for this compound is not available.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| SW480 | Colon Cancer | 0.63 |

| HCT116 | Colon Cancer | 1.2 |

| A549 | Lung Cancer | 2.5 |

| MCF7 | Breast Cancer | 3.1 |

| PC3 | Prostate Cancer | 1.8 |

| HeLa | Cervical Cancer | 4.5 |

Source: Adapted from studies on dispiropiperazine derivatives.

Cellular Pathway Modulation: Induction of Apoptosis, DNA Fragmentation, and Cell Cycle Arrest

Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis), causing DNA damage, and arresting the cell cycle to prevent cancer cell proliferation. Piperazine derivatives have been shown to trigger these cellular events. For example, some derivatives induce apoptosis through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, such as caspase-3 and caspase-9. The induction of apoptosis is often confirmed by observing DNA fragmentation and changes in nuclear morphology.

Furthermore, the arrest of the cell cycle, particularly at the G2/M phase, is a common mechanism for anticancer agents. This prevents cancer cells from dividing and proliferating. A specific dispiropiperazine derivative has been shown to cause cell cycle arrest in the G2/M phase in human cancer cells. This arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins like cyclin B1.

Table 2: Summary of Cellular Mechanisms for a Dispiropiperazine Derivative (SPOPP-3) This table is based on data for a related dispiropiperazine derivative and is for illustrative purposes only, as specific data for this compound is not available.

| Cellular Effect | Observation | Cell Line |

|---|---|---|

| Cell Cycle Arrest | Arrest at G2/M phase | SW480 |

| Apoptosis Induction | Increased Annexin V staining | SW480 |

| DNA Damage | Evidence from comet assay | SW480 |

Source: Adapted from studies on dispiropiperazine derivatives.

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the herbicidal activity of the chemical compound this compound or its direct derivatives.

Therefore, it is not possible to provide a detailed report on the herbicidal activity investigations for this compound as requested. Further research and publication in peer-reviewed journals would be required to elucidate any potential herbicidal effects of this compound.

Advanced Computational and in Silico Approaches in 4 5 Nitropyridin 2 Yl Piperazin 2 One Research

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug design for predicting the interaction between a small molecule ligand and a protein receptor, helping to clarify the fundamental mechanisms of biological activity. nih.govresearchgate.net

Molecular docking simulations are employed to analyze how a ligand, such as a derivative of the piperazinone scaffold, fits into the binding site of a target protein. These studies reveal detailed ligand-receptor interaction profiles, identifying key amino acid residues involved in the binding and the types of chemical interactions that stabilize the complex.

For instance, in studies of various phenylpiperazine derivatives, docking analyses have shown that the piperazine (B1678402) ring and its substituents are critical for forming stable interactions. nih.gov These interactions often include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, often forming crucial connections with polar amino acid residues like Aspartate (Asp). nih.gov

π-Type Interactions: The aromatic rings present in many piperazine derivatives, such as the phenyl or pyridinyl groups, frequently engage in π-π stacking or π-sulfur interactions with aromatic or sulfur-containing amino acid residues like Tyrosine (Tyr) and Methionine (Met) within the receptor's active site. nih.gov

In a study on 1,2-benzothiazine derivatives containing a 3,4-dichlorophenylpiperazine moiety, docking simulations revealed that this part of the molecule was involved in interactions with specific DNA bases (DC8, DT9, DC11, DC12, and DG13) and formed π-sulfur interactions with Met762 in the protein target. nih.gov Such detailed analyses of binding modes are essential for understanding the structural basis of a compound's activity and for designing modifications to enhance its potency or selectivity. nih.govnih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a docking score in units of energy (e.g., kcal/mol). nih.gov A lower, more negative docking score generally indicates a more favorable, stable binding interaction. researchgate.net These predicted affinities help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Computational studies on various piperazine derivatives have demonstrated the utility of this approach. For example, in a study targeting Poly (ADP-ribose) polymerase-1 (PARP-1), several piperazine-substituted compounds exhibited strong binding affinities, with docking scores ranging from -6.52 to -7.41 kcal/mol. nih.gov Similarly, research into piperidine/piperazine-based compounds targeting the Sigma 1 Receptor (S1R) identified a potent ligand with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol. nih.govnih.gov

The following table illustrates typical binding affinity data obtained from computational and experimental studies for various piperazine-containing compounds against different biological targets.

| Compound Class | Target Protein | Predicted/Measured Affinity |

| Piperazine-substituted Naphthoquinones | PARP-1 | -6.52 to -7.41 kcal/mol (Docking Score) nih.gov |

| Piperidine/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | Ki = 3.2 nM nih.gov |

| N-heterocyclic Piperazine Derivatives | Dopamine D3 Receptor | Ki = 0.57 nM nih.govnih.gov |

This table is illustrative and based on data for structurally related piperazine compounds, not 4-(5-nitropyridin-2-yl)piperazin-2-one itself.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. dtu.dknih.gov MD simulations model the movements of atoms and molecules, providing insights into the conformational changes and flexibility of both the ligand and the protein. dtu.dkpolyu.edu.hk

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable, low RMSD value suggests that the complex remains in a consistent conformation and is structurally stable. polyu.edu.hk

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, often in loop regions of the protein, while lower values in the binding site suggest that key interacting residues are held rigidly in place by the ligand. polyu.edu.hk

In a 100-nanosecond MD simulation of piperazine-linked compounds targeting Carbonic Anhydrase IX (CAIX), the protein-ligand complexes were found to achieve substantial stability. polyu.edu.hk The RMSD values for the complexes remained low, indicating that the ligands were stably bound within the active site throughout the simulation. polyu.edu.hk The RMSF analysis further identified crucial residues involved in the interaction by showing reduced fluctuation upon ligand binding. polyu.edu.hk

The table below shows sample data from an MD simulation study on piperazine derivatives, illustrating how these metrics are reported.

| Ligand | Average RMSD of Complex (nm) | Average RMSF of Ligand (nm) | Interpretation |

| Compound SA2 | ~1.75 polyu.edu.hk | 0.81 polyu.edu.hk | Stable protein-ligand complex polyu.edu.hk |

| Compound SA4 | ~2.00 polyu.edu.hk | 0.82 polyu.edu.hk | Marginal instability observed after 30 ns polyu.edu.hk |

| Compound SA5 | ~1.85 polyu.edu.hk | 0.84 polyu.edu.hk | Stable protein-ligand complex polyu.edu.hk |

| Compound SA7 | ~1.65 polyu.edu.hk | 0.81 polyu.edu.hk | Consistent and stable trajectory polyu.edu.hk |

This table is based on representative data for piperazine-linked compounds targeting CAIX and serves as an example of MD simulation results. polyu.edu.hk

Structure-Based Drug Design Principles Applied to the Piperazinone Scaffold

Structure-based drug design (SBDD) is an iterative process that leverages the three-dimensional structural information of the biological target to design and optimize ligands. nih.govnih.gov By understanding the binding mode and interactions of a lead compound, such as one based on the piperazinone scaffold, medicinal chemists can make rational modifications to improve its properties. nih.gov

The application of SBDD to piperazine-containing molecules has proven successful in various drug development programs. For example, in the design of TTR tetramer kinetic stabilizers, a structure-based approach led to the hypothesis that replacing a flexible methylene (B1212753) chain in a known inhibitor with a more rigid piperazine ring would reduce the conformational flexibility of the bound ligand. mdpi.com This modification was predicted to enhance the stabilization of the target protein tetramer, showcasing how SBDD can guide molecular optimization. mdpi.com

Similarly, understanding the docking pose of a piperazine-based agonist for the Sigma 1 Receptor allowed researchers to identify key interactions and propose modifications. nih.gov The analysis revealed that adding certain functional groups, like a 4-hydroxyphenyl moiety, could lead to clashes with specific residues (e.g., Tyr206), resulting in a dramatic reduction in binding affinity. nih.gov This knowledge is invaluable for guiding the synthesis of new analogues with improved binding characteristics. The iterative cycle of SBDD—involving computational design, chemical synthesis, and biological testing—is a powerful strategy for developing novel therapeutics based on privileged scaffolds like piperazinone. researchgate.netnih.gov

Comprehensive Structure Activity Relationship Sar Investigations of 4 5 Nitropyridin 2 Yl Piperazin 2 One Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of piperazine-based compounds are significantly influenced by the nature and position of substituents on both the piperazine (B1678402) and the aromatic rings. Research on analogous series of compounds, such as 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, reveals critical insights into these relationships. nih.gov

In a study focused on urease inhibitors, the introduction of various N-arylacetamide and N-arylpropanamide moieties at the N4 position of the piperazine ring, attached to a 3-nitropyridine (B142982) core, led to a range of inhibitory activities. nih.gov For instance, derivatives incorporating a 2,5-dichlorophenylacetamide (IC₅₀ = 2.0 µM) or a 2-nitrophenylacetamide (IC₅₀ = 2.13 µM) exhibited potent inhibition, significantly greater than the parent 1-(3-nitropyridin-2-yl)piperazine (IC₅₀ = 3.90 µM) and the standard thiourea (B124793) (IC₅₀ = 23.2 µM). nih.gov This suggests that electron-withdrawing groups on the terminal phenyl ring can enhance potency. Conversely, the presence of a bulky substituent, such as a diphenylmethyl group, can also lead to high efficacy, as seen in other classes of piperazine-containing antimycobacterial agents. mdpi.com

The position of the nitro group on the pyridine (B92270) ring is also a critical determinant of activity. While direct SAR on the 5-nitro isomer is limited in the public domain, the high activity of 3-nitro analogs suggests the importance of the electron-withdrawing nature of this group for potential target interactions. nih.gov Furthermore, modifications to the piperazine ring itself, such as the introduction of a methyl group on the carbon adjacent to the amide nitrogen in N-arylpropanamide derivatives, also modulate activity, with some analogs showing potent inhibition. nih.gov

The following table summarizes the inhibitory concentration (IC₅₀) of selected 1-(3-nitropyridin-2-yl)piperazine derivatives against urease, illustrating the impact of substituent variation. nih.gov

| Compound | Substituent at N4 of Piperazine | IC₅₀ (µM) |

| 5b | 2-Nitrophenylacetamide | 2.13 ± 0.82 |

| 5c | 2,5-Dichlorophenylacetamide | 2.0 ± 0.73 |

| 5i | 3-Nitrophenylacetamide | 3.31 ± 1.12 |

| 7e | N-(4-Chlorophenyl)propanamide | 2.24 ± 1.63 |

| 7h | N-(3-Nitrophenyl)propanamide | 3.14 ± 1.25 |

| 3 | H | 3.90 ± 1.91 |

| Thiourea | (Standard) | 23.2 ± 11.0 |

This data is for 1-(3-nitropyridin-2-yl)piperazine derivatives, which are structurally related to 4-(5-nitropyridin-2-yl)piperazin-2-one.

Elucidation of Critical Pharmacophoric Features for Target Interaction

Pharmacophore modeling of various piperazine-containing molecules has helped to identify key structural features necessary for biological activity. For the this compound scaffold, several features can be hypothesized as critical for target interaction based on related compounds.

A typical pharmacophore model for piperazine-based inhibitors often includes:

A hydrogen bond acceptor: The nitro group on the pyridine ring is a strong hydrogen bond acceptor. researchgate.net Molecular docking studies of similar nitropyridinyl-piperazine derivatives show this group forming key interactions with amino acid residues in the target's active site. nih.gov The carbonyl group of the piperazin-2-one (B30754) ring also serves as a hydrogen bond acceptor.

A hydrogen bond donor: The amide nitrogen in the piperazin-2-one ring can act as a hydrogen bond donor. researchgate.net

Aromatic/hydrophobic regions: The nitropyridine ring provides a key aromatic feature. researchgate.net Additional hydrophobic interactions can be introduced through substituents, which often occupy a hydrophobic pocket in the target protein, enhancing binding affinity. researchgate.net

An ionizable nitrogen atom: The second nitrogen of the piperazine ring is basic and can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in the target protein. nih.gov

In silico analysis of 1-(3-nitropyridin-2-yl)piperazine derivatives against urease revealed that the most potent inhibitors form favorable interactions within the enzyme's active site, with binding energies significantly lower than the standard inhibitor. nih.gov This underscores the importance of the spatial arrangement of these pharmacophoric features for effective binding.

Correlation between Specific Structural Motifs and Observed Biological Profiles

Specific structural motifs within the broader class of piperazine derivatives are consistently associated with particular biological activities. For the this compound framework, the combination of the nitropyridine and the piperazinone core dictates its potential biological profile.

The Nitropyridine Moiety: The presence of a nitropyridine ring is a common feature in compounds with a range of biological activities, including antimicrobial and anticancer properties. The electron-deficient nature of this ring system can facilitate nucleophilic aromatic substitution reactions, making it a versatile scaffold for chemical modification. bldpharm.com The nitro group itself is a key pharmacophoric element in many bioactive molecules. nih.gov

The Piperazinone Ring: The piperazinone core provides a rigid scaffold that correctly orients the substituents for optimal interaction with the target. The presence of the carbonyl group and the amide proton introduces hydrogen bonding capabilities, which are often crucial for high-affinity binding. In studies of other piperazinone-containing compounds, this ring system has been identified as a key element for potent and selective inhibition of various enzymes. researchgate.net

Substituents on the Piperazine Nitrogen: The nature of the substituent on the second piperazine nitrogen often determines the selectivity and potency of the compound. For instance, in a series of antimycobacterial agents, the presence of a diphenylmethyl group on the piperazine ring was found to be highly effective. mdpi.com In another study on ROCK2 inhibitors, specific amides attached to the piperazine were crucial for achieving high potency. nih.gov

The combination of these motifs in this compound suggests its potential as a scaffold for developing inhibitors of various enzymes or receptors, with the specific biological profile being fine-tuned by the substituents.

The following table presents data on the antimycobacterial activity of N-arylpiperazine derivatives, highlighting the influence of different substituents on the phenyl ring. mdpi.com

| Compound | Substituent on Phenyl Ring | MIC (µM) against M. tuberculosis H37Ra |

| 6e | 3,4-dichloro | < 3.80 |

| 6g | 4-diphenylmethyl | < 3.80 |

| 6a | H | 126.96 |

| 6b | 4-fluoro | 65.65 |

| 6c | 4-chloro | 62.46 |

| 6d | 3-chloro | 62.46 |

| 6f | 4-bromo | 30.01 |

This data is for N-arylpiperazine derivatives with a different core structure, illustrating the impact of phenyl substituents on biological activity.

Rational Optimization Strategies Based on SAR Analysis

Based on the SAR data from related piperazine derivatives, several rational optimization strategies can be proposed for the this compound scaffold to enhance its biological activity.

Modification of the Pyridine Ring: While the 5-nitro group is likely important, its replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) or its relocation to other positions on the pyridine ring could modulate potency and selectivity. The introduction of other substituents on the pyridine ring could also explore additional binding interactions.

Substitution on the Piperazinone Ring: The piperazinone ring offers sites for substitution. For example, alkyl groups could be introduced on the nitrogen or carbon atoms of the ring to probe for additional hydrophobic interactions and to alter the conformational properties of the molecule.

Diversification of the Linker and Terminal Group: If a substituent is to be added to the second piperazine nitrogen, the nature of the linker and the terminal group is a key area for optimization. As seen in the urease inhibitors, varying the length and functionality of an acetamide (B32628) linker can have a profound effect on activity. nih.gov Exploring a diverse range of aromatic and heterocyclic groups at the terminus can lead to improved potency and selectivity for a specific target. mdpi.com

Stereochemical Considerations: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers is crucial, as biological activity is often stereospecific. For example, in a series of monoacylglycerol lipase (B570770) inhibitors with a piperazinyl-pyrrolidin-2-one core, one enantiomer was significantly more potent than the other. researchgate.net

A systematic approach, combining computational methods like molecular docking and pharmacophore modeling with synthetic chemistry, would be the most effective strategy for the rational optimization of this compound derivatives for a desired biological target. mdpi.com

Future Directions and Emerging Research Avenues for 4 5 Nitropyridin 2 Yl Piperazin 2 One

Development of Novel Therapeutic and Agrochemical Applications

The unique structural attributes of 4-(5-nitropyridin-2-yl)piperazin-2-one suggest a broad scope for the development of novel therapeutic and agrochemical agents. The piperazine (B1678402) ring is a common feature in many FDA-approved drugs, valued for its ability to influence pharmacokinetic properties and interact with biological targets. researchgate.netmdpi.com The nitropyridine component, on the other hand, is a known pharmacophore in various bioactive molecules. nih.gov

Therapeutic Potential:

Future research should focus on a systematic evaluation of this compound and its derivatives against a variety of diseases. The piperazine moiety is a well-established scaffold in the development of anticancer, antimicrobial, and neuroprotective agents. researchgate.netmdpi.comresearchgate.net For instance, derivatives of 1,4-disubstituted piperazine-2,5-diones, which are structurally related to the core molecule, have demonstrated antioxidant properties by modulating the IL-6/Nrf2 pathway, suggesting a potential role in combating oxidative stress-related diseases. nih.gov The anticancer potential of piperazine-containing compounds is also well-documented, with numerous derivatives exhibiting cytotoxic effects against various cancer cell lines. researchgate.net

Agrochemical Potential:

In the agrochemical sector, the nitropyridine group is of particular interest. Studies have shown that certain nitropyridine-containing compounds exhibit significant herbicidal activity. nih.gov For example, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate has demonstrated high efficacy against barnyard grass. nih.gov Furthermore, research into inhibitors of the Aedes aegypti Kir1 channel, a vital ion channel in mosquitoes, has identified active scaffolds containing a 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl) moiety, highlighting the potential for developing new mosquitocides.

A proposed research trajectory for exploring these applications is outlined in the table below:

| Research Area | Objective | Exemplary Screening Targets | Potential Analogs for Synthesis |

| Oncology | To identify lead compounds for cancer therapy. | Panel of human cancer cell lines (e.g., breast, lung, colon). | Derivatives with varied substituents on the piperazine and pyridine (B92270) rings. |

| Infectious Diseases | To discover novel antimicrobial agents. | Bacterial strains (Gram-positive and Gram-negative), Fungal pathogens. | Hybrid molecules incorporating other known antimicrobial pharmacophores. |

| Neuroprotection | To evaluate potential in neurodegenerative diseases. | Cellular models of oxidative stress and neuroinflammation. | Analogs designed to enhance blood-brain barrier permeability. |

| Herbicides | To develop new weed control agents. | Key agricultural weeds (e.g., barnyard grass, pigweed). | Modifications to the nitropyridine ring to optimize herbicidal activity. |

| Insecticides | To create novel vector control agents. | Mosquito larvae (Aedes aegypti), agricultural pests. | Structures based on known Kir1 channel inhibitors. |

Exploration of Undiscovered Biological Targets and Pathways

A critical avenue of future research is the identification and characterization of the specific biological targets and cellular pathways modulated by this compound. While the therapeutic potential of related compounds has been linked to various mechanisms, the precise interactions of this specific scaffold remain to be elucidated.

Initial investigations could draw inspiration from the known activities of similar molecules. For example, some nitropyridine derivatives have been shown to inhibit enzymes such as urease and Janus kinase 2 (JAK2). nih.gov The piperazine core is a known ligand for a multitude of receptors, including serotonergic and adrenergic receptors. nih.gov

A systematic approach to target identification would involve a combination of computational and experimental methods. In silico docking studies could predict potential binding partners, which could then be validated through in vitro binding assays and enzymatic activity screens. Cellular thermal shift assays (CETSA) and chemoproteomics approaches could be employed to identify direct protein targets within a cellular context.

Further mechanistic studies should aim to unravel the downstream signaling pathways affected by the compound. For instance, if the compound is found to modulate the IL-6/Nrf2 pathway, as has been observed with related piperazine-2,5-diones, further investigation into its effects on gene expression and protein levels within this pathway would be warranted. nih.gov

Advanced Synthetic Methodologies for Enhanced Accessibility and Efficiency

The advancement of research into this compound and its derivatives is contingent upon the availability of efficient and versatile synthetic routes. While classical methods for piperazine synthesis exist, the development of more advanced methodologies will be crucial for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Recent years have seen significant progress in the synthesis of piperazine-containing molecules, with methods such as palladium-catalyzed Buchwald-Hartwig amination and visible-light-promoted decarboxylative annulation offering improved efficiency and substrate scope. mdpi.comnih.gov The application of flow chemistry could also provide a safer and more scalable approach to the synthesis of nitropyridine intermediates, which can be energetic.

Future synthetic efforts should focus on developing modular routes that allow for the easy introduction of a wide range of substituents at various positions on both the piperazine and pyridine rings. This will be essential for fine-tuning the biological activity and pharmacokinetic properties of lead compounds.

| Synthetic Strategy | Description | Potential Advantages | Reference for General Approach |

| Late-Stage Functionalization | Introduction of functional groups in the final steps of the synthesis. | Rapid generation of diverse analogs from a common intermediate. | nih.gov |

| Flow Chemistry | Use of continuous-flow reactors for synthesis. | Improved safety, scalability, and reaction control. | mdpi.com |

| Photoredox Catalysis | Utilization of visible light to drive chemical reactions. | Mild reaction conditions and access to novel transformations. | nih.gov |

| Modular Synthesis | Stepwise construction of the molecule from pre-functionalized building blocks. | High degree of flexibility and control over the final structure. | nih.gov |

Integration of Cheminformatics and Machine Learning for Scaffold Optimization and Design

Cheminformatics and machine learning are powerful tools that can significantly accelerate the drug discovery and development process. By analyzing large datasets of chemical structures and biological activities, these computational methods can identify promising lead compounds, predict their properties, and guide the design of new molecules with improved efficacy and safety profiles.

For this compound, cheminformatics approaches can be used to explore the chemical space around this scaffold, identifying regions that are most likely to yield active compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, providing valuable insights for scaffold optimization.

Machine learning algorithms, such as random forests and support vector machines, can be trained on existing data to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetic parameters. These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Design of Multi-Target Directed Ligands and Hybrid Molecules

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological targets and pathways. This has led to a growing interest in the development of multi-target directed ligands (MTDLs) and hybrid molecules that can simultaneously modulate several key targets. nih.gov

The this compound scaffold is an excellent starting point for the design of such multi-functional agents. The piperazine moiety can be readily functionalized to incorporate pharmacophores that target a second biological entity. For example, it could be linked to a known DNA gyrase inhibitor to create a hybrid antibiotic with a dual mode of action, potentially overcoming resistance mechanisms.

The creation of hybrid molecules represents a sophisticated strategy in medicinal chemistry. researchgate.net By combining the unique features of the this compound core with other bioactive fragments, it is possible to generate novel chemical entities with enhanced therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.